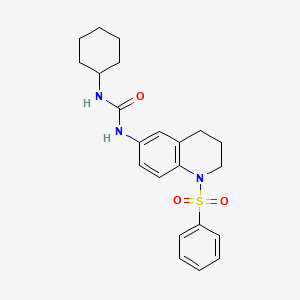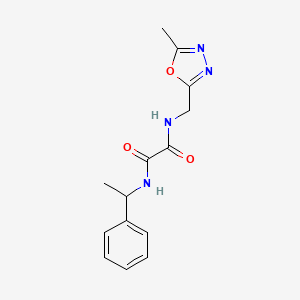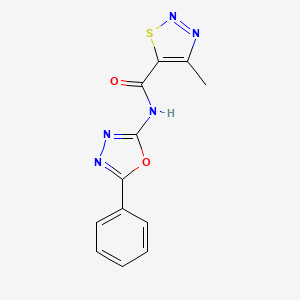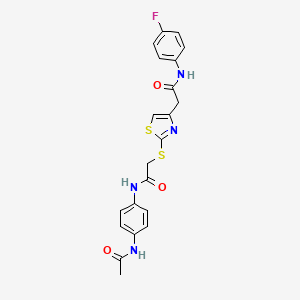![molecular formula C18H18BrFN2O4S B2954361 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone CAS No. 439939-70-5](/img/structure/B2954361.png)
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone is a useful research compound. Its molecular formula is C18H18BrFN2O4S and its molecular weight is 457.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Derivatization in Liquid Chromatography
A study highlighted the synthesis of a new sulfonate reagent closely related to "2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone" for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection after being tagged to an analyte, showcases the compound's utility in enhancing chromatographic analyses, demonstrating the importance of such derivatives in analytical chemistry for achieving sensitive and specific detection of analytes (Wu et al., 1997).
Electrochemical Synthesis of Derivatives
Another research avenue involves the electrochemical synthesis of derivatives of the compound, emphasizing its versatility in generating new chemical entities. The study on electrochemical syntheses of various derivatives underscores the potential of such compounds in developing novel materials or chemical agents through environmentally friendly methods (Nematollahi et al., 2014).
Radiopharmaceutical Applications
The compound's structure is akin to those used in the preparation of radiopharmaceuticals, such as fluorine-18 labeled derivatives, which are significant in medical diagnostics, especially in positron emission tomography (PET) imaging. This illustrates the compound's relevance in the synthesis of diagnostic agents that can aid in neurological and oncological research (Haka & Kilbourn, 1990).
Hydrogen-Bonding Patterns in Crystal Structures
Research on similar structures to "this compound" has also focused on understanding their hydrogen-bonding patterns within crystal structures. Such studies are crucial for the design of materials with specific properties, including pharmaceuticals and organic electronic materials, highlighting the importance of detailed structural analyses in material science (Balderson et al., 2007).
Synthesis and Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial activities, showcasing the broader implications of such chemical entities in developing new therapeutic agents. Studies on novel conazole analogues, for instance, highlight the synthetic versatility of the compound and its potential as a precursor in creating antifungal agents, which is critical in the ongoing fight against resistant microbial strains (Mermer et al., 2018).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O4S/c19-14-1-5-16(6-2-14)26-13-18(23)21-9-11-22(12-10-21)27(24,25)17-7-3-15(20)4-8-17/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYQVDSFTPMSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2954278.png)
![3-(3-chlorophenyl)-5-[(2-ethyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2954280.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)


![7-Hydroxy-5-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2954287.png)



![N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2954294.png)




